molecular formula C5H5NO5 B13966060 4-Hydroxy-5-methyl-3-nitrofuran-2(5H)-one CAS No. 95263-85-7

4-Hydroxy-5-methyl-3-nitrofuran-2(5H)-one

Cat. No.: B13966060
CAS No.: 95263-85-7
M. Wt: 159.10 g/mol
InChI Key: SLXRARGXWSWCCD-UHFFFAOYSA-N
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Description

4-Hydroxy-5-methyl-3-nitrofuran-2(5H)-one is a heterocyclic organic compound that contains a furan ring substituted with hydroxy, methyl, and nitro groups. Compounds with furan rings are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-5-methyl-3-nitrofuran-2(5H)-one typically involves the nitration of a precursor furan compound. Common synthetic routes may include:

    Nitration Reaction: Using nitric acid and sulfuric acid to introduce the nitro group.

    Hydroxylation: Introducing the hydroxy group through oxidation reactions.

    Methylation: Adding the methyl group via alkylation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale nitration and hydroxylation processes, with careful control of reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5-methyl-3-nitrofuran-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the nitro group to an amino group using reducing agents like hydrogen gas and palladium catalyst.

    Substitution: Electrophilic or nucleophilic substitution reactions to replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Solvents: Acetone, ethanol, water.

Major Products

    Oxidation Products: Carboxylic acids or aldehydes.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted furans depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-methyl-3-nitrofuran-2(5H)-one depends on its interaction with molecular targets. For example:

    Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites.

    Signal Pathways: It could modulate signal transduction pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-Nitrofuran-2-carboxylic acid: Similar structure but with a carboxylic acid group.

    4-Hydroxy-3-nitrobenzaldehyde: Contains a nitro group and hydroxy group but with a benzene ring instead of a furan ring.

Uniqueness

4-Hydroxy-5-methyl-3-nitrofuran-2(5H)-one is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

95263-85-7

Molecular Formula

C5H5NO5

Molecular Weight

159.10 g/mol

IUPAC Name

3-hydroxy-2-methyl-4-nitro-2H-furan-5-one

InChI

InChI=1S/C5H5NO5/c1-2-4(7)3(6(9)10)5(8)11-2/h2,7H,1H3

InChI Key

SLXRARGXWSWCCD-UHFFFAOYSA-N

Canonical SMILES

CC1C(=C(C(=O)O1)[N+](=O)[O-])O

Origin of Product

United States

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